molecular formula C6H5F3O4 B14866294 5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid

5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid

Cat. No.: B14866294
M. Wt: 198.10 g/mol
InChI Key: PNYSXJBWUVGNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the dioxin ring. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxin, 2,2,3,5,6-pentafluoro-2,3-dihydro-3-(trifluoromethyl): A similar compound with additional fluorine atoms.

    Trifluoromethanesulfonic acid: Another trifluoromethyl-substituted compound with strong acidic properties.

Uniqueness

5,6-Dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxylic acid is unique due to its specific combination of a dioxin ring and a trifluoromethyl group

Properties

Molecular Formula

C6H5F3O4

Molecular Weight

198.10 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1,4-dioxine-5-carboxylic acid

InChI

InChI=1S/C6H5F3O4/c7-6(8,9)4-3(5(10)11)12-1-2-13-4/h1-2H2,(H,10,11)

InChI Key

PNYSXJBWUVGNQW-UHFFFAOYSA-N

Canonical SMILES

C1COC(=C(O1)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.